Rosuvastatin methyl ester
Overview
Description
Rosuvastatin is a lipid-lowering drug that works by inhibiting 3-hydroxy-3-methylglutaryl coenzyme A reductase, the rate-limiting enzyme responsible for producing cholesterol in humans . Rosuvastatin Methyl Ester is an impurity of Rosuvastatin in the pharmaceutical dosage forms under forced degradation conditions .
Synthesis Analysis
The synthesis of rosuvastatin involves blocking an enzyme in the liver called HMG-CoA reductase, which leads to the liver making less cholesterol . An effective synthesis approach was developed for [2H4] rosuvastatin calcium . The achiral reaction monitoring of the synthetic route for rosuvastatin was successfully performed utilizing an ACQUITY UPC 2 System and ACQUITY QDa Detector employed in an Open Access environment .Molecular Structure Analysis
Rosuvastatin acts primarily in the liver, where decreased hepatic cholesterol concentration leads to a compensatory increase in the expression of LDL receptors on hepatocyte membranes and a stimulation of LDL catabolism . The molecular reorientations in rosuvastatin calcium were explored thoroughly by means of solid state nuclear magnetic resonance .Chemical Reactions Analysis
Rosuvastatin works by blocking an enzyme in the liver called HMG-CoA reductase, which leads to the liver making less cholesterol . It also works by increasing the liver’s uptake of cholesterol from your blood and its breakdown . The achiral reaction monitoring of the synthetic route for rosuvastatin was successfully performed .Physical and Chemical Properties Analysis
This compound has a melting point of 75-77°C, a boiling point of 692.3±65.0 °C (Predicted), and a density of 1.313±0.06 g/cm3 (Predicted). It is stored in a sealed, dry environment at room temperature .Scientific Research Applications
Endothelium-Independent Relaxant Effect : Rosuvastatin methyl ester has been found to exhibit an endothelium-independent relaxant effect in rat aorta, differing from rosuvastatin which depends on endothelium and hydroxymethylglutaryl coenzyme A reductase. This effect involves NO produced by NOS-2 and K+ channels (López-Canales et al., 2011).
Impact on Aortic Stenosis : Research suggests that rosuvastatin may slow the progression of moderate to severe aortic stenosis as measured by echocardiography, indicating a potential application in cardiovascular disease management (Moura et al., 2007).
Pharmacology and Potency : Rosuvastatin is a potent inhibitor of HMG-CoA reductase activity in human and rat hepatic microsomes, suggesting its significant effect on atherogenic lipoproteins (McTaggart et al., 2001).
Non-Lipid-Lowering Actions : Besides improving lipid profiles, rosuvastatin exhibits anti-inflammatory, antioxidant, and antithrombotic actions, crucial for cardiovascular primary and secondary prevention (Cortese et al., 2016).
Vascular Effects in Hypertension : In hypertensive rat models, rosuvastatin improved systemic and regional hemodynamics, reducing vascular resistance and arterial pressure independently of cholesterol levels (Sušić et al., 2003).
Effects on Insulin Secretion : Rosuvastatin impacts both basal and glucose-induced insulin secretion, potentially offering insights into its diabetogenic properties and effects on the mevalonate pathway (Salunkhe et al., 2016).
Pharmacokinetic Properties : Studies on Chinese volunteers reveal insights into rosuvastatin's dose proportionality, pharmacokinetics, and the effects of food and sex on its properties (Li et al., 2007).
Lipoprotein Subfraction Impact : Rosuvastatin significantly reduces atherogenic apolipoprotein B-containing lipoprotein subfractions in subjects with hyperlipidaemia, showing its potential in correcting lipid abnormalities (Caslake et al., 2003).
Clinical Effectiveness and Safety : Comprehensive reviews highlight rosuvastatin's efficacy, safety, and clinical effectiveness in managing dyslipidemia and potential cardiovascular benefits (Soran & Durrington, 2008).
Mechanism of Action
Target of Action
Rosuvastatin methyl ester, like other statins, primarily targets the enzyme 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in the synthesis of cholesterol in the liver .
Mode of Action
Rosuvastatin acts as a competitive inhibitor of HMG-CoA reductase . It binds to the enzyme and prevents it from catalyzing the conversion of HMG-CoA to mevalonate, an early and rate-limiting step in cholesterol biosynthesis . This inhibition results in a compensatory increase in the expression of low-density lipoprotein (LDL) receptors on hepatocyte membranes and a stimulation of LDL catabolism .
Biochemical Pathways
By inhibiting HMG-CoA reductase, rosuvastatin disrupts the mevalonate pathway, which is responsible for the endogenous production of cholesterol . This leads to a decrease in the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) .
Pharmacokinetics
Rosuvastatin is given once daily in doses ranging from 5 to 80 mg, with 40 mg being the maximum approved daily dose . It achieves maximum plasma concentration at a median of 5 hours under fasting conditions following single and multiple doses . Following single doses, rosuvastatin has a mean absolute oral availability of 20%, an overall mean total clearance of 28.3 L/h, and an average terminal elimination half-life of approximately 20 hours . The systemic exposure of rosuvastatin is characterized by a large coefficient of variation (48%), and there is a small accumulation with repeated dosing .
Result of Action
The primary result of rosuvastatin’s action is a reduction in the levels of LDL cholesterol, sometimes referred to as "bad cholesterol" . This is due to the increased expression of LDL receptors on hepatocyte membranes, leading to enhanced LDL catabolism . By lowering LDL levels, rosuvastatin reduces the risk of cardiovascular disease, including myocardial infarction and stroke .
Action Environment
The action of rosuvastatin can be influenced by various environmental factors. For instance, the pharmacokinetics of rosuvastatin can vary considerably between races . Additionally, certain drug interactions can affect the pharmacokinetics and efficacy of rosuvastatin .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Rosuvastatin methyl ester, like its parent compound Rosuvastatin, plays a significant role in biochemical reactions, particularly those related to cholesterol biosynthesis . It interacts with the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase, inhibiting its activity and thus reducing the production of cholesterol .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are primarily related to its influence on cholesterol synthesis . By inhibiting the production of cholesterol, it can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase . This binding inhibits the enzyme’s activity, leading to a decrease in the production of cholesterol .
Metabolic Pathways
This compound is involved in the cholesterol biosynthesis pathway . It interacts with the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase, a key player in this pathway .
Properties
IUPAC Name |
methyl (E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30FN3O6S/c1-14(2)21-19(11-10-17(28)12-18(29)13-20(30)33-4)22(15-6-8-16(24)9-7-15)26-23(25-21)27(3)34(5,31)32/h6-11,14,17-18,28-29H,12-13H2,1-5H3/b11-10+/t17-,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUTPUCLJAVPJRS-NDZBKKTDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)OC)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC(=NC(=C1/C=C/[C@H](C[C@H](CC(=O)OC)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30FN3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90163597 | |
Record name | Rosuvastatin methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90163597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147118-40-9 | |
Record name | 6-Heptenoic acid, 7-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3,5-dihydroxy-, methyl ester, (3R,5S,6E)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=147118-40-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rosuvastatin methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147118409 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rosuvastatin methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90163597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl (3R,5S,6E)-7-{4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidin-5-yl}-3,5-dihydroxyhept-6-enoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.659 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ROSUVASTATIN METHYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2E76572CUD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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